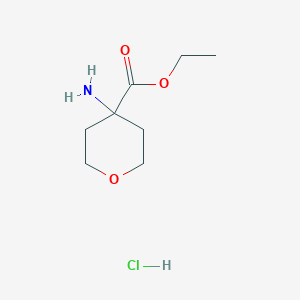
(Z)-8-Hydroxy Doxepin
Übersicht
Beschreibung
(Z)-8-Hydroxy Doxepin is a derivative of doxepin, a tricyclic antidepressant. This compound is known for its psychotropic properties and is used in the treatment of various mental health conditions such as depression, anxiety, and insomnia . The (Z)-isomer of doxepin is particularly noted for its effectiveness in inhibiting serotonin and norepinephrine reuptake .
Vorbereitungsmethoden
The synthesis of (Z)-8-Hydroxy Doxepin involves several steps. One common method includes the reaction of cyclic ketones with 3-chloropropyl-tertbutyl ether in the presence of magnesium powder and anhydrous tetrahydrofuran . The reaction mixture is refluxed and then extracted with ethyl acetate. The product is purified through recrystallization . Industrial production methods often involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(Z)-8-Hydroxy Doxepin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(Z)-8-Hydroxy Doxepin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of tricyclic antidepressants.
Biology: Researchers use it to investigate the mechanisms of neurotransmitter reuptake inhibition.
Medicine: It is studied for its potential therapeutic effects in treating mental health disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism .
Wirkmechanismus
The mechanism of action of (Z)-8-Hydroxy Doxepin involves the inhibition of serotonin and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, which helps alleviate symptoms of depression and anxiety . The compound also acts as a selective histamine H1 receptor blocker, contributing to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
(Z)-8-Hydroxy Doxepin is similar to other tricyclic antidepressants such as amitriptyline, clomipramine, and imipramine . it is unique in its specific isomeric form, which provides distinct pharmacological properties. Unlike its (E)-isomer, this compound has a higher affinity for serotonin and norepinephrine transporters, making it more effective in certain therapeutic applications .
Similar compounds include:
- Amitriptyline
- Clomipramine
- Imipramine
- Nortriptyline
- Protriptyline
- Trimipramine
These compounds share a similar tricyclic structure but differ in their specific pharmacological profiles and therapeutic uses.
Eigenschaften
IUPAC Name |
(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-5-7-17-16-10-9-15(21)12-14(16)13-22-19-8-4-3-6-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDHCVNVAWECNP-IDUWFGFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=C(COC3=CC=CC=C31)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(COC3=CC=CC=C31)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857754 | |
| Record name | (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250331-51-2 | |
| Record name | (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


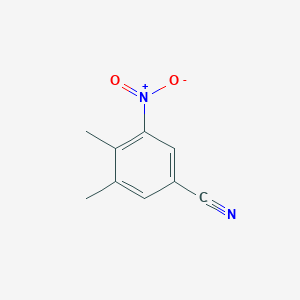

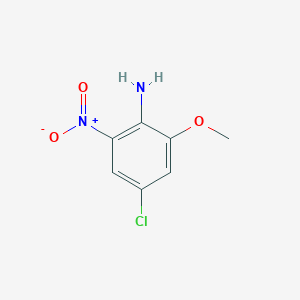
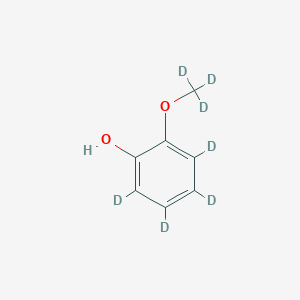

![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)
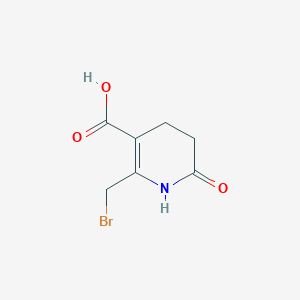




![2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1457257.png)

